2-methyl-5-(1-methyl-1H-imidazole-5-carbonyl)pyridine 2-methyl-5-(1-methyl-1H-imidazole-5-carbonyl)pyridine
Brand Name: Vulcanchem
CAS No.: 288392-21-2
VCID: VC8261861
InChI: InChI=1S/C11H11N3O/c1-8-3-4-9(5-13-8)11(15)10-6-12-7-14(10)2/h3-7H,1-2H3
SMILES: CC1=NC=C(C=C1)C(=O)C2=CN=CN2C
Molecular Formula: C11H11N3O
Molecular Weight: 201.22 g/mol

2-methyl-5-(1-methyl-1H-imidazole-5-carbonyl)pyridine

CAS No.: 288392-21-2

Cat. No.: VC8261861

Molecular Formula: C11H11N3O

Molecular Weight: 201.22 g/mol

* For research use only. Not for human or veterinary use.

2-methyl-5-(1-methyl-1H-imidazole-5-carbonyl)pyridine - 288392-21-2

Specification

CAS No. 288392-21-2
Molecular Formula C11H11N3O
Molecular Weight 201.22 g/mol
IUPAC Name (3-methylimidazol-4-yl)-(6-methylpyridin-3-yl)methanone
Standard InChI InChI=1S/C11H11N3O/c1-8-3-4-9(5-13-8)11(15)10-6-12-7-14(10)2/h3-7H,1-2H3
Standard InChI Key ZFYHDXZZLIRENX-UHFFFAOYSA-N
SMILES CC1=NC=C(C=C1)C(=O)C2=CN=CN2C
Canonical SMILES CC1=NC=C(C=C1)C(=O)C2=CN=CN2C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound consists of:

  • A pyridine ring substituted with a methyl group at position 2.

  • A 1-methylimidazole-5-carbonyl group linked to position 5 of the pyridine via a ketone bridge.
    Key identifiers include:

  • CAS Numbers: 288392-21-2 (primary), 1249109-42-9 (alternate) .

  • SMILES: CC1=NC=C(C=C1)C(=O)C2=CN=CN2C .

  • InChIKey: ZFYHDXZZLIRENX-UHFFFAOYSA-N .

Tautomerism and Stereoelectronic Properties

The imidazole ring exhibits tautomerism, with proton exchange occurring between the two nitrogen atoms. The carbonyl group enhances electrophilicity, potentially facilitating interactions with biological targets .

Synthesis and Derivatization

Esterification and Acylation

  • Step 1: Esterification of 1-methyl-1H-imidazole-5-carboxylic acid using t-butanol and p-TsCl/pyridine yields intermediates like t-butyl 1-methyl-1H-imidazole-5-carboxylate .

  • Step 2: Bromination at the C2 position followed by palladium-catalyzed coupling with 2-methylpyridine-5-boronic acid could introduce the pyridine moiety .

Alternative Pathway via Acyl Halides

Reaction of 1-methylimidazole-5-carbonyl chloride with 2-methylpyridine in the presence of pyridine may form the target compound, analogous to methods used for secnidazole derivatives .

Predicted Reaction Intermediates

IntermediateRole in SynthesisReference
1-Methylimidazole-5-carbonyl chlorideAcylating agent
2-MethylpyridineNucleophilic substrate

Physicochemical Properties

Collision Cross-Section (CCS) Data

Predicted CCS values for adducts (Ų) :

Adductm/zCCS
[M+H]⁺202.09749143.8
[M+Na]⁺224.07943157.6
[M-H]⁻200.08293145.7

Solubility and Stability

  • Solubility: High polarity suggests solubility in polar solvents (e.g., methanol, DMSO) .

  • Stability: Likely stable at room temperature but may degrade under acidic/basic conditions due to the imidazole ring’s sensitivity .

Challenges and Future Directions

  • Synthetic Optimization: Current routes suffer from low yields (~50–70%); microwave-assisted or flow chemistry may improve efficiency .

  • Toxicity Profiling: No data exist on acute/chronic toxicity; in silico models (e.g., ProTox-II) predict moderate hepatotoxicity .

  • Structural Modifications: Introducing electron-withdrawing groups (e.g., NO₂) at the imidazole ring could enhance bioactivity .

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